molecular formula C8H9FO B1626139 1-Fluoro-4-(methoxymethyl)benzene CAS No. 7116-50-9

1-Fluoro-4-(methoxymethyl)benzene

Cat. No.: B1626139
CAS No.: 7116-50-9
M. Wt: 140.15 g/mol
InChI Key: LZRCZEHBKACUNZ-UHFFFAOYSA-N
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Description

1-Fluoro-4-(methoxymethyl)benzene is an organic compound with the molecular formula C8H9FO It is a derivative of benzene, where a fluorine atom is substituted at the para position and a methoxymethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzyl alcohol with methanol in the presence of an acid catalyst to form the desired product. Another method includes the use of 4-fluorobenzyl chloride and sodium methoxide in methanol, which undergoes a substitution reaction to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The choice of catalysts, solvents, and reaction conditions are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-(methoxymethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol is a common reagent for substitution reactions.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are typical reducing agents.

Major Products Formed:

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

1-Fluoro-4-(methoxymethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-Fluoro-4-(methoxymethyl)benzene exerts its effects involves interactions with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and interactions with enzymes or receptors. The methoxymethyl group can also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

  • 1-Fluoro-4-methoxybenzene
  • 4-Fluorobenzyl alcohol
  • 4-Fluorobenzyl chloride

Comparison: 1-Fluoro-4-(methoxymethyl)benzene is unique due to the presence of both a fluorine atom and a methoxymethyl group, which confer distinct chemical properties compared to its analogs.

Properties

IUPAC Name

1-fluoro-4-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRCZEHBKACUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454535
Record name 1-fluoro-4-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7116-50-9
Record name 1-fluoro-4-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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